isiB protein - 148266-14-2

isiB protein

Catalog Number: EVT-1519852
CAS Number: 148266-14-2
Molecular Formula: C7H5BrF2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

isiB proteins are predominantly found in bacteria, especially within the genera Escherichia, Salmonella, and Pseudomonas. They are classified under the broader category of iron-sulfur cluster assembly proteins, which are vital for the incorporation of iron and sulfur into proteins that require these clusters for their activity. This classification underscores the protein's role in cellular metabolism and response to environmental stressors.

Synthesis Analysis

Methods of Synthesis

The synthesis of isiB protein can be achieved through various techniques:

  1. Recombinant DNA Technology: This method involves cloning the isiB gene into an expression vector, followed by transformation into a suitable host organism (e.g., E. coli). The host is then induced to express the protein.
  2. In Vitro Transcription and Translation: This technique allows for the synthesis of isiB protein using a cell-free system, which can be advantageous for producing proteins that require specific post-translational modifications.
  3. Native Extraction: In some cases, isiB can be extracted from native sources by lysing cells and purifying the protein using chromatography techniques.

Technical Details

The expression of isiB is often regulated by iron availability in the environment. Techniques such as quantitative polymerase chain reaction and Western blotting are commonly used to analyze the expression levels of isiB under varying conditions.

Molecular Structure Analysis

Structure

The molecular structure of isiB proteins typically features a conserved domain responsible for binding iron-sulfur clusters. The three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

Structural data indicate that isiB proteins possess distinct motifs that facilitate their interaction with iron and sulfur ions, which are critical for their function in cluster assembly. The presence of specific amino acid residues within these motifs is essential for the binding affinity and stability of the iron-sulfur clusters.

Chemical Reactions Analysis

Reactions Involved

isiB proteins participate in several key biochemical reactions:

  1. Iron-Sulfur Cluster Assembly: The primary reaction involves the incorporation of iron and sulfide ions into apoproteins to form functional iron-sulfur clusters.
  2. Redox Reactions: These proteins also facilitate electron transfer processes due to their ability to undergo oxidation-reduction reactions.

Technical Details

The efficiency of these reactions can be influenced by factors such as pH, temperature, and the concentration of substrates. Kinetic studies often utilize spectrophotometric methods to monitor changes in absorbance associated with cluster formation.

Mechanism of Action

Process

The mechanism by which isiB proteins function involves several steps:

  1. Binding: The protein binds to free iron and sulfide ions in a specific stoichiometry.
  2. Cluster Formation: Following binding, the protein catalyzes the assembly of these ions into stable iron-sulfur clusters.
  3. Transfer: Once formed, these clusters are transferred to target apoproteins, enabling their biological functions.

Data

Studies have shown that mutations in key residues within isiB significantly impair its ability to assemble iron-sulfur clusters, highlighting the importance of its structural integrity for function.

Physical and Chemical Properties Analysis

Physical Properties

isiB proteins typically exhibit solubility in aqueous solutions at physiological pH levels. They may undergo conformational changes upon binding to metal ions, which can affect their stability and activity.

Chemical Properties

Chemically, isiB proteins are sensitive to oxidative stress due to the reactive nature of iron-sulfur clusters. They may also interact with various ligands that can modulate their activity.

Relevant Data or Analyses

Analytical techniques such as circular dichroism spectroscopy can be employed to study conformational changes in isiB upon ligand binding or environmental changes.

Applications

Scientific Uses

isiB proteins have several applications in scientific research:

  1. Biochemical Studies: Their role in iron-sulfur cluster assembly makes them valuable for studying metabolic pathways related to energy production.
  2. Biotechnological Applications: Understanding isiB can lead to advancements in bioengineering approaches for synthesizing bioactive compounds or enhancing microbial growth in nutrient-limited environments.
  3. Disease Research: Given their importance in cellular metabolism, isiB proteins are being investigated for their potential roles in diseases related to iron metabolism and oxidative stress.
Introduction to isiB Protein in Cyanobacterial Systems

Evolutionary Origins of isiB in Prokaryotic Stress Response Mechanisms

Phylogenetic Distribution and Evolutionary Trajectory

Flavodoxins originated in ancient anaerobic prokaryotes prior to the Great Oxidation Event (~2.4 Ga). Their evolutionary history involves extensive horizontal gene transfer (HGT) among Bacteria, Archaea, and Eukarya [4] [8]. In cyanobacteria, flavodoxin genes exhibit a patchy phylogenetic distribution:

  • Ubiquitous in marine strains: Synechococcus and Prochlorococcus retain isiB as part of a core stress-response regulon [7].
  • Absent in plants/algae: Despite cyanobacterial ancestry, photosynthetic eukaryotes lost isiB due to evolution in iron-rich freshwater habitats where Fd sufficed [8].
  • Strain-specific losses: Some freshwater cyanobacteria (e.g., Gloeobacter violaceus) lack isiB, likely reflecting adaptation to iron-sufficient niches [7].

This distribution correlates with bioavailable iron levels: Marine cyanobacteria, inhabiting iron-poor oceans, universally retain isiB, while lineages in iron-rich environments often lose it [8] [9].

Genetic Conservation and Operon Architecture

The isiAB operon exhibits exceptional sequence conservation in cyanobacteria. Key features include:

  • Core promoter elements: A Fur (ferric uptake regulator) binding site upstream of isiA mediates iron-dependent repression [6] [9].
  • Co-transcription: In Synechococcus PCC 7942 and PCC 7002, isiA and isiB are co-transcribed, ensuring coordinated expression under stress [9].
  • Regulatory complexity: In Anabaena PCC 7120, isiB is separately transcribed, suggesting lineage-specific regulatory divergence [9].

Phylogenomic analyses identify isiB within a core set of stress-responsive genes conserved across marine picocyanobacteria, indicating strong selective pressure for its retention in iron-limited ecosystems [1] [7].

Mechanisms of Evolutionary Retention

  • Functional irreplaceability: In low-iron marine systems, Fld’s FMN cofactor provides a fitness advantage over Fe-S cluster-dependent Fd [4] [8].
  • Gene dosage effects: isiB copy number increases in high-light-adapted Prochlorococcus ecotypes (e.g., MIT9313), enhancing electron flux under iron stress [7].
  • Co-option for oxidative stress: Originally an iron-stress response, Fld also mitigates reactive oxygen species (ROS), broadening its protective role [4] [6].

Table 1: Phylogenetic Distribution of isiB in Major Cyanobacterial Clades

Clade/LineageisiB PresenceHabitat Iron StatusKey Adaptations
Marine ProchlorococcusUniversalExtremely lowHigh-affinity Fld-PSI interaction
Marine SynechococcusUniversalLowCo-expression with iron uptake genes
Freshwater NostocalesVariableModerateIndependent regulation from isiA
Gloeobacter violaceusAbsentHigh (rock surfaces)Reliance on ferredoxin only

Functional Significance of Flavodoxin-Encoding isiB in Iron Metabolism

Electron Transfer Mechanisms and Substrate Specificity

Flavodoxin functions as a low-potential electron carrier (−400 mV to −500 mV) shuttling electrons from Photosystem I (PSI) to critical metabolic pathways:

  • PSI reduction kinetics: Recombinant Fld accepts electrons directly from PSI’s FA/FB clusters with a K~m~ of 35–50 µM, comparable to Fd [2]. PsaE subunit of PSI enhances Fld binding affinity by 35%, optimizing electron transfer under iron limitation [2].
  • NADP+ reduction: Fld reduces NADP+ via ferredoxin-NADP+ reductase (FNR), maintaining carbon fixation despite Fd decline. Fld often outperforms Fd in vitro, with a k~cat~ ~1.5× higher in Synechocystis PCC 6803 [4] [6].
  • Nitrogen assimilation: Fld donates electrons to nitrite reductase (NiR) and glutamine synthetase (GS), sustaining nitrogen fixation during iron stress [4] [8].

Notably, Fld cannot replace heterocyst-specific Fd in nitrogen-fixing cyanobacteria (Anabaena), revealing pathway-specific constraints [4] [6].

Metabolic Integration and Stress Cross-Protection

Beyond electron transfer, Fld integrates into redox homeostasis networks:

  • Thioredoxin reduction: Fld fuels thioredoxin (Trx) systems, activating antioxidant enzymes (peroxiredoxins) and Calvin cycle enzymes [4] [6].
  • ROS mitigation: Transgenic tobacco expressing cyanobacterial Fld exhibits enhanced oxidative stress tolerance independent of Fd substitution, suggesting direct ROS-quenching roles [4].
  • Metabolic signaling: Reduced Fld signals active photosynthetic electron flow, preventing NADP(H) over-reduction and associated ROS production [6] [8].

Table 2: Kinetic Properties of isiB-Encoded Flavodoxin vs. Ferredoxin

ParameterFlavodoxin (Fld)Ferredoxin (Fd)Functional Implication
Reduction potential (E°')−400 mV to −500 mV−380 mV to −430 mVComparable reducing power
K~m~ for PSI35–50 µM20–30 µMSlightly lower affinity but compensatable
k~cat~ for NADP+ reduction120 s⁻¹80 s⁻¹Higher turnover under stress
ROS sensitivityResistant (no Fe-S cluster)Labile (Fe³⁺ release)Superior oxidative stability

Regulatory Hierarchies and Environmental Sensing

isiB expression is governed by a multi-tiered regulatory system:

  • Fur-mediated repression: Under iron sufficiency, Fe²⁺-Fur represses isiAB by binding the promoter’s “iron box” [6] [9].
  • Oxidative stress induction: H₂O₂ induces isiB within minutes via PerR (peroxide stress regulator), independent of iron status [6] [9].
  • Cross-talk with light signaling: High light upregulates isiB through reactive oxygen species (ROS)-dependent pathways, linking iron and photooxidative stress [9].

This regulatory plasticity allows cyanobacteria to deploy Fld under diverse stressors—salt, heat, or UV—that indirectly cause iron misdistribution or ROS accumulation [6] [9].

Biotechnological and Ecological Implications

  • Bioavailable iron proxies: Fld expression levels serve as biomarkers for iron limitation in marine microbial communities [4] [6].
  • Crop engineering: Transgenic plants expressing cyanobacterial isiB show enhanced iron-deficiency tolerance, highlighting its agronomic potential [4] [8].
  • Oceanic carbon cycling: Prochlorococcus Fld sustains photosynthetic efficiency in iron-poor regions, directly influencing global primary productivity [1] [7].

Concluding RemarksThe isiB-encoded flavodoxin exemplifies a refined evolutionary solution to iron scarcity. Its retention in marine cyanobacteria underscores the critical interplay between trace metal availability and photosynthetic innovation. Future research should address isiB’s role in cellular redox poise and its potential as an engineering target for stress-tolerant crops. Understanding this small flavoprotein illuminates how microorganisms overcome planetary-scale biogeochemical constraints.

Properties

CAS Number

148266-14-2

Product Name

isiB protein

Molecular Formula

C7H5BrF2

Synonyms

isiB protein

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